![molecular formula C14H18N2O2 B2399748 Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate CAS No. 140867-96-5](/img/structure/B2399748.png)
Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another method involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .Scientific Research Applications
Biologically Active Derivatives
“Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” belongs to the class of pyrazole derivatives . These compounds have been found to be biologically active and have been invaluable as a source of therapeutic agents . They provide diverse functionality and stereochemical complexity in a five-membered ring structure .
Drug Discovery
This compound has immense potential in the field of drug discovery. The unique structure of this compound enables it to be used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Material Science
In addition to its applications in the field of biology and medicine, “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” also has applications in material science. Its unique structure can be harnessed for the development of new materials.
Synthesis of Heterocyclic Systems
3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” could potentially be used in similar synthetic strategies.
Investigation of Tautomerism
Pyrazoles, including “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate”, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Structure/Reactivity Relationships
The structure of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” allows for a deeper understanding of structure/reactivity relationships in this class of heterocycles . This can have a positive impact on the design of synthetic methods where they take part .
Future Directions
The future directions for the study of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” and related compounds could include further exploration of their anti-inflammatory effects and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” are currently unknown . Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety .
Result of Action
The molecular and cellular effects of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” are currently unknown
properties
IUPAC Name |
tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDPIQSTMUUAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.